molecular formula C10H14F2O4 B3057584 Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate CAS No. 827032-79-1

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Cat. No. B3057584
CAS RN: 827032-79-1
M. Wt: 236.21
InChI Key: JIIDZBJVMIDZAO-UHFFFAOYSA-N
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Description

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H14F2O4 . It has been increasing in importance over the past few years.


Molecular Structure Analysis

The molecular structure of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate consists of 10 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is primarily utilized in the synthesis of various chemical compounds and the analysis of their structures. For instance, it serves as a precursor in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which are versatile intermediates for the preparation of carboxylic acid, amines, alcohols, azides, and trifluoroborate ketone derivatives (Ryabukhin et al., 2018). Moreover, it is used in the synthesis of monofluoro-substituted amino acids, which act as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides (Tkachenko et al., 2014).

Phototransformation Studies

The compound has also been observed as a byproduct in phototransformation studies, such as in the case of lacidipine, a drug used for the treatment of hypertension. The crystal structure of the main phototransformation product of lacidipine, which contains a similar diethyl cyclobutane dicarboxylate moiety, was determined and analyzed (Simonič et al., 2008).

Synthesis of Fluorinated Analogues

Furthermore, the compound has been instrumental in the synthesis of fluorinated analogues of amino acids. A notable example is the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid from acetone, where the transformation of a ketone group into the CF2-group is a key step (Mykhailiuk et al., 2010).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, the geminal difluorocyclobutane core, which can be derived from diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, is recognized as a valuable structural element. The synthesis of gem-difluorocyclobutanes, especially 2-substituted cases, is critical due to their utility in constructing biologically active molecules. The compounds derived from these reactions can be transformed into gem-difluorocyclobutane-containing carboxylic acid, amine, and alcohol, serving as useful building blocks for the synthesis of biologically active molecules (Lin et al., 2021).

properties

IUPAC Name

diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-3-15-7(13)9(8(14)16-4-2)5-10(11,12)6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDZBJVMIDZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736647
Record name Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

CAS RN

827032-79-1
Record name 1,1-Diethyl 3,3-difluoro-1,1-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827032-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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